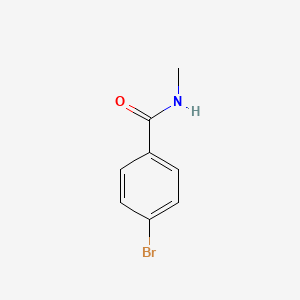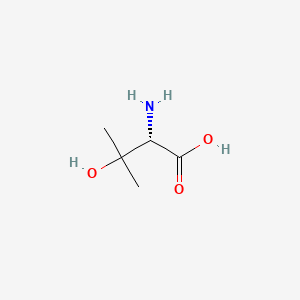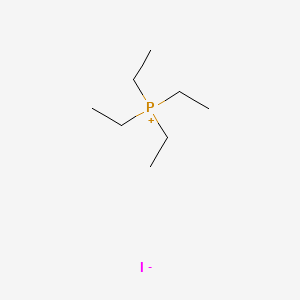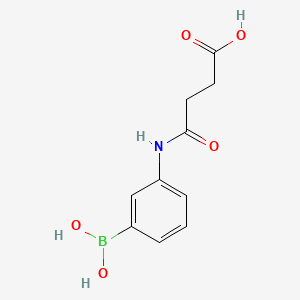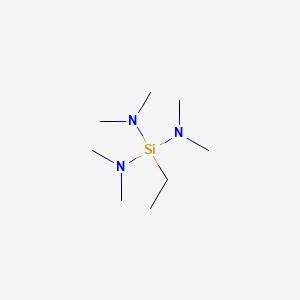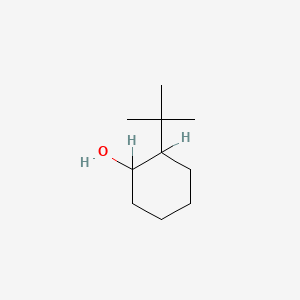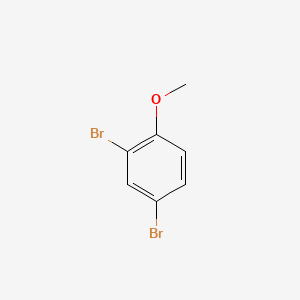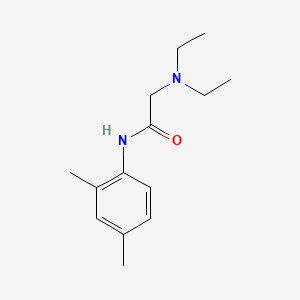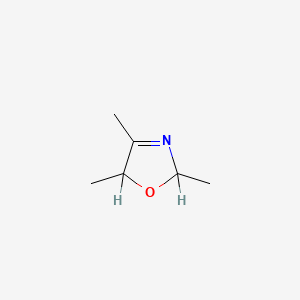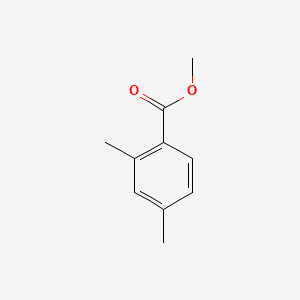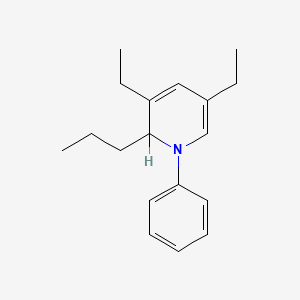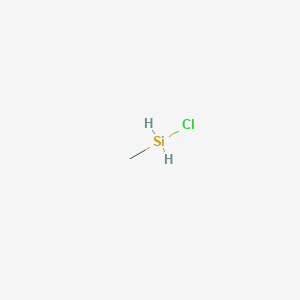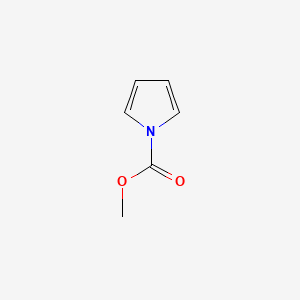
Methyl 1H-pyrrole-1-carboxylate
Übersicht
Beschreibung
“Methyl 1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C6H7NO2 . It is also known by other names such as “Methyl 1-pyrrolecarboxylate” and "1H-Pyrrole-1-carboxylic acid, methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 1H-pyrrole-1-carboxylate” has been reported in various studies. One approach involves the use of solid bases as effective catalysts for the N-methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) . The formation of “Methyl 1H-pyrrole-1-carboxylate” is closely related to the basicity of the catalysts . Another study reported the synthesis of pyrrole esters via a simple enzymatic approach (Novozym 435) for transesterification .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrole-1-carboxylate” is characterized by an average mass of 125.125 Da and a monoisotopic mass of 125.047676 Da .
Chemical Reactions Analysis
“Methyl 1H-pyrrole-1-carboxylate” can react with pyrrole Grignard reagent and pyrrole-d4 Grignard reagent . It is also reported that the compound can be synthesized by highly selective one-pot N-methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) .
Physical And Chemical Properties Analysis
“Methyl 1H-pyrrole-1-carboxylate” is a clear colorless to very slightly yellow liquid . It has a density of 1.113 g/mL at 25 °C, a boiling point of 180 °C, and a melting point of 166-167°C .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
Methyl 1H-pyrrole-1-carboxylate: is widely used as an intermediate in organic synthesis. Its reactivity allows for the creation of complex molecular structures, which are essential in the development of pharmaceuticals and agrochemicals. The compound’s ability to undergo various chemical reactions makes it a valuable building block for synthesizing heterocyclic compounds, which are prevalent in many bioactive molecules .
Material Science
In material science, Methyl 1H-pyrrole-1-carboxylate can be polymerized or copolymerized to form conductive polymers. These polymers have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The pyrrole ring in the compound contributes to the electrical conductivity of the resulting polymers .
Medicinal Chemistry
This compound serves as a precursor in medicinal chemistry for the synthesis of various therapeutic agents. It is particularly useful in creating molecules that interact with the central nervous system, including potential treatments for neurodegenerative diseases. Its derivatives are being studied for their anticonvulsant, antidepressant, and anxiolytic properties .
Agrochemical Research
In agrochemical research, Methyl 1H-pyrrole-1-carboxylate is utilized to develop new pesticides and herbicides. Its structure is modified to enhance the interaction with biological targets in pests and weeds, leading to more effective and selective agrochemical agents .
Chemical Sensors
The compound’s structure allows it to be used in the development of chemical sensors. These sensors can detect the presence of various gases and chemicals, making them useful in environmental monitoring and industrial process control. The pyrrole moiety in the compound can be engineered to change its electrical properties upon interaction with specific analytes .
Catalysis
Methyl 1H-pyrrole-1-carboxylate: can act as a ligand in catalytic systems. It forms complexes with metals that catalyze important chemical reactions, such as hydrogenation and carbon-carbon bond formation. These catalytic systems are crucial in the production of fine chemicals and pharmaceuticals .
Photodynamic Therapy
Derivatives of Methyl 1H-pyrrole-1-carboxylate are explored in photodynamic therapy (PDT) for cancer treatment. When exposed to light, these compounds produce reactive oxygen species that can kill cancer cells. The research in this area aims to develop new PDT agents that are more efficient and have fewer side effects .
Flavor and Fragrance Industry
Lastly, the compound finds application in the flavor and fragrance industry. It can be used to synthesize compounds that mimic natural flavors and scents. The versatility of the pyrrole ring allows for the creation of a wide range of aromatic compounds .
Safety and Hazards
“Methyl 1H-pyrrole-1-carboxylate” is flammable and poses a risk of ignition . It is toxic if swallowed and harmful if inhaled . It also causes serious eye damage . Safety measures include avoiding open flames, hot surfaces, and sources of ignition, taking precautionary measures against static discharge, and changing contaminated clothing .
Zukünftige Richtungen
While “Methyl 1H-pyrrole-1-carboxylate” is an important chemical for the production of various compounds, there is a need for more research to clearly understand its action mechanisms . Furthermore, despite the importance of its scaffold, there are only a few Structure-Activity Relationship (SAR) research on it .
Wirkmechanismus
Target of Action
Methyl 1H-pyrrole-1-carboxylate is a chemical compound that has been studied for its potential biological activities It is known that pyrrole derivatives, which include methyl 1h-pyrrole-1-carboxylate, can interact with multiple receptors .
Mode of Action
It is known that pyrrole derivatives can bind with high affinity to multiple receptors, which can lead to various biological effects
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to pyrrole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 1H-pyrrole-1-carboxylate could potentially affect a wide range of biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad range of biological activities associated with indole and pyrrole derivatives , it is likely that Methyl 1H-pyrrole-1-carboxylate could have a variety of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of Methyl 1H-pyrrole-1-carboxylate could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . .
Eigenschaften
IUPAC Name |
methyl pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORALDOSFHZOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195422 | |
| Record name | Methyl 1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrole-1-carboxylate | |
CAS RN |
4277-63-8 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1H-pyrrole-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1H-pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

